molecular formula C11H9BrO4 B6157576 1-(5-bromo-2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid CAS No. 2228535-88-2

1-(5-bromo-2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid

Cat. No.: B6157576
CAS No.: 2228535-88-2
M. Wt: 285.09 g/mol
InChI Key: OBCFZKFNAMEIPT-UHFFFAOYSA-N
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Description

1-(5-bromo-2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid is a chemical compound that features a brominated phenol group attached to a cyclobutane ring with a carboxylic acid and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid typically involves the bromination of 2-hydroxyacetophenone followed by cyclization and carboxylation reactions. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The cyclization can be achieved through intramolecular aldol condensation, and the carboxylation is often performed using carbon dioxide under high pressure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to a quinone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 1-(5-bromo-2-hydroxyphenyl)-3-oxocyclobutane-1,4-dione.

    Reduction: Formation of 1-(5-bromo-2-hydroxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid.

    Substitution: Formation of 1-(5-amino-2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid.

Scientific Research Applications

1-(5-bromo-2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the carboxylic acid group can form ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione: Similar in structure but with an additional bromophenyl group.

    5-bromo-2-hydroxyacetophenone: A precursor in the synthesis of 1-(5-bromo-2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid.

    1-(5-bromo-2-hydroxyphenyl)-3-oxocyclopentane-1-carboxylic acid: Similar structure with a cyclopentane ring instead of a cyclobutane ring.

Uniqueness

This compound is unique due to its combination of a brominated phenol group with a cyclobutane ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

2228535-88-2

Molecular Formula

C11H9BrO4

Molecular Weight

285.09 g/mol

IUPAC Name

1-(5-bromo-2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H9BrO4/c12-6-1-2-9(14)8(3-6)11(10(15)16)4-7(13)5-11/h1-3,14H,4-5H2,(H,15,16)

InChI Key

OBCFZKFNAMEIPT-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC1(C2=C(C=CC(=C2)Br)O)C(=O)O

Purity

95

Origin of Product

United States

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